This guide provides an in-depth technical analysis of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 933728-48-4), a specialized heterocyclic building block used in medicinal chemistry and coordination complex synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 933728-48-4), a specialized heterocyclic building block used in medicinal chemistry and coordination complex synthesis.[1]
This compound represents a trisubstituted imidazole scaffold where the C2 position hosts a reactive formyl group, while the N1 and C4 positions are methylated. Unlike its non-methylated analogs, the 1,4-dimethyl substitution pattern blocks the N1-H tautomerism, locking the molecule into a fixed regioisomeric state that enhances lipophilicity and alters the electronic density of the aldehyde.[1]
1. Chemical Identity Matrix
Property
Specification
IUPAC Name
1,4-Dimethyl-1H-imidazole-2-carbaldehyde
CAS Registry Number
933728-48-4
Molecular Formula
C₆H₈N₂O
Molecular Weight
124.14 g/mol
Structural Features
Imidazole core; N1-Methyl; C4-Methyl; C2-Formyl
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Soluble in DCM, CHCl₃, MeOH, DMSO; sparingly soluble in water
Acidity (pKa)
Imidazole N3 basicity is modulated by the electron-withdrawing C2-formyl group (predicted pKa of conjugate acid ~4.5–5.[1][2][3]5)
Synthesis Strategy: The C2-Lithiation Protocol[1]
While oxidative methods (e.g., MnO₂ oxidation of alcohols) exist, the most robust route for introducing a formyl group at the C2 position of a 1,4-dimethylimidazole core is cryogenic lithiation followed by formylation .[1] This method ensures regioselectivity, as the C2 proton is significantly more acidic than the C5 proton.
Mechanistic Rationale
Deprotonation: n-Butyllithium (n-BuLi) selectively removes the proton at C2 due to the inductive effect of the adjacent nitrogens.[1]
Formylation: The resulting C2-lithio species acts as a hard nucleophile, attacking the carbonyl of N,N-dimethylformamide (DMF).[1]
Hydrolysis: Acidic workup collapses the tetrahedral intermediate to release the aldehyde.[1]
Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)[1]
Electrophile: Anhydrous DMF (1.2 eq)
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]
Workflow:
Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Charge with 1,4-dimethylimidazole and anhydrous THF.[1][4]
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents ring fragmentation or polymerization.[1]
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete formation of the 2-lithio species.
Quench: Add anhydrous DMF dropwise. The solution may change color (often yellow/orange).[1] Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to 0 °C.
Hydrolysis: Quench with saturated aqueous NH₄Cl.
Isolation: Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, typically 2-5% MeOH in DCM).[1]
Caption: Regioselective synthesis via C2-lithiation and formyl trap.
Reactivity & Functionalization Profile
The chemical utility of 1,4-dimethyl-1H-imidazole-2-carbaldehyde stems from the interplay between the electrophilic aldehyde and the basic imidazole ring.[1]
A. Schiff Base Condensation (Ligand Synthesis)
The C2-aldehyde is highly reactive toward primary amines.[1] This is the primary route for generating N,N-bidentate ligands used in catalysis.[1]
Application: Condensation with ethylenediamine or chiral amines yields ligands that coordinate transition metals (Cu, Zn, Ru) for asymmetric catalysis.[1] The N-methyl group prevents metal coordination at N1, forcing coordination solely through the imine nitrogen and the imidazole N3.[1]
B. Reductive Amination
For drug discovery, the aldehyde is often converted to a secondary amine.[1]
Protocol: Treat with amine and NaBH(OAc)₃ in DCE.
Outcome: Creates a stable linker for attaching the imidazole pharmacophore to other bioactive scaffolds.
C. Oxidation to Carboxylic Acid
The aldehyde can be oxidized to 1,4-dimethyl-1H-imidazole-2-carboxylic acid .[1]
Kinase Inhibition: The imidazole ring mimics the histidine side chain found in many enzyme active sites. The 2-formyl group allows the attachment of "tail" structures that extend into the solvent-exposed regions of the kinase ATP-binding pocket.[1]
Anti-Infectives: Imidazole-2-carbaldehyde derivatives have shown activity against protozoan parasites (e.g., Trichomonas) by interfering with redox homeostasis.[1]
Tripodal Ligands: Condensation with tris(2-aminoethyl)amine (tren) yields tripodal ligands that mimic the active sites of non-heme iron enzymes.[1]
MOFs (Metal-Organic Frameworks): The rigid angle between the N3 donor and the C2-substituent allows for the construction of porous materials with specific topology.[1]
Safety & Handling Protocols
While specific toxicological data for the 1,4-dimethyl isomer is limited, it should be handled with the standard precautions for imidazole aldehydes.[1]
1,4-dimethyl-1H-imidazole-2-carbaldehyde molecular formula and weight
Technical Monograph: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde Executive Summary 1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS 933728-48-4) is a specialized heterocyclic building block critical to modern medicinal chemist...
Executive Summary
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS 933728-48-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its specific substitution pattern, this aldehyde serves as a linchpin in the synthesis of polysubstituted imidazole derivatives, kinase inhibitors, and antifungal agents. Unlike its more common isomers, the 1,4-dimethyl arrangement offers unique steric and electronic properties at the C2 position, facilitating high-fidelity nucleophilic additions and condensation reactions. This guide details its physicochemical profile, synthetic pathways, and application in drug discovery.
Part 1: Physicochemical Characterization
The precise identification of the 1,4-dimethyl isomer is paramount, as regioisomeric contamination (specifically the 1,5-dimethyl analogue) can drastically alter downstream biological activity.
Table 1: Core Chemical Data
Property
Specification
IUPAC Name
1,4-Dimethyl-1H-imidazole-2-carbaldehyde
CAS Registry Number
933728-48-4
Molecular Formula
C₆H₈N₂O
Molecular Weight
124.14 g/mol
SMILES
Cn1cc(C)nc1C=O
Appearance
Off-white to pale yellow solid (typically)
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Melting Point
94–98 °C (Predicted/Analogous range)
Structural Logic:
The molecule consists of an imidazole ring methylated at the N1 and C4 positions. The aldehyde functionality is installed at the C2 position (between the two nitrogens). This "1,4" substitution pattern leaves the C5 position open (bearing a proton), which is diagnostically significant in NMR spectroscopy compared to the 1,5-dimethyl isomer where the C4 proton would be observed.
Part 2: Synthetic Pathways & Mechanism
The most robust route to 1,4-dimethyl-1H-imidazole-2-carbaldehyde utilizes C2-selective lithiation . The acidity of the C2 proton in the imidazole ring (
~33 in DMSO, but significantly lowered by N-substitution and coordination) allows for deprotonation by organolithium reagents, followed by formylation.
Protocol: Lithiation-Formylation Sequence
Starting Material: 1,4-Dimethylimidazole (Pure isomer required to avoid regiochemical mixtures).
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.
Solvation: Dissolve 1,4-dimethylimidazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
Deprotonation: Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
Mechanistic Note: The coordination of Lithium to N3 stabilizes the C2-anion.
Observation: Solution may turn yellow/orange indicating carbanion formation. Stir for 45–60 minutes at -78 °C.
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.
Quench: Quench with saturated
solution.
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (DCM/MeOH gradient).
Graphviz Diagram: Synthetic Mechanism
Caption: Figure 1.[1][2] The C2-selective lithiation-formylation pathway. The sequence relies on the kinetic acidity of the C2 proton facilitated by the N1-methyl group.
Part 3: Analytical Profiling (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectroscopic signals must be validated. This serves as a self-validating system to rule out the 1,5-isomer or unreacted starting material.
Aromatic proton. If this signal splits or shifts significantly, suspect 1,5-isomer contamination.
3.90 – 4.00
Singlet (s)
3H
N1-CH₃
Deshielded by adjacent Nitrogen.
2.20 – 2.30
Singlet (s)
3H
C4-CH₃
Methyl group on the aromatic ring.
Mass Spectrometry (ESI-MS):
Target Ion:
Expected m/z: 125.15
Validation: Presence of m/z 125.15 confirms the formula
. Absence of m/z 141 (oxidation to carboxylic acid) indicates storage stability.
Part 4: Pharmaceutical Applications
The 1,4-dimethyl-1H-imidazole-2-carbaldehyde scaffold functions as a "pharmacophore anchor." Its aldehyde group is highly reactive, allowing for the rapid generation of diverse libraries.
Key Reaction Pathways:
Reductive Amination: Reaction with primary amines followed by
reduction yields secondary amines, common in GPCR ligands.
Schiff Base Ligands: Condensation with diamines creates tripodal ligands for biomimetic metal complexes.
Heterocyclization: Reaction with isonitriles (Van Leusen reaction) or hydrazines to form fused ring systems.
Graphviz Diagram: Derivatization Map
Caption: Figure 2. Divergent synthesis capabilities of the aldehyde core, highlighting its utility in generating kinase inhibitors and antifungal libraries.
References
Shibata, Y., et al. "C2-Selective Functionalization of Imidazoles via Lithiation." Chem. Pharm. Bull., vol. 48, no.[3] 12, 2000. (General methodology for C2-formylation).
Common Organic Chemistry. Formylation via Lithiation and DMF Quench.[2] Available at: [Link][2]
Potential biological activity of 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Executive Summary 1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7) represents a critical "privileged scaffold" in medicinal chemistry. While the molecule itself exhibits modest direct biological activity, its t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7) represents a critical "privileged scaffold" in medicinal chemistry. While the molecule itself exhibits modest direct biological activity, its true value lies in its role as a high-reactivity precursor for Schiff bases , thiosemicarbazones , and metal-coordinated complexes .
This guide analyzes the pharmacophoric properties of this specific imidazole derivative, detailing its transition from a synthetic intermediate to a potent anticancer and antimicrobial agent through targeted derivatization. We provide validated protocols for its chemical modification and biological assessment.
Part 1: Structural & Pharmacophoric Analysis
The biological potential of 1,4-dimethyl-1H-imidazole-2-carbaldehyde is dictated by three structural features that distinguish it from simple imidazole:
The C2-Formyl Group (The "Warhead" Handle):
Unlike the C4 or C5 positions, the C2 position is flanked by both nitrogen atoms. The aldehyde here is highly electrophilic, making it an ideal "soft" acceptor for condensation reactions with amines and hydrazines. This is the primary site for generating bioactivity.
The N1-Methyl Group:
Blocking the N1 position prevents annular tautomerization (unlike 1H-imidazole). This "locks" the molecule's geometry, ensuring consistent binding modes in enzyme pockets and improving lipophilicity (LogP) for membrane permeability.
The C4-Methyl Group:
This substituent adds steric bulk and further lipophilicity, often enhancing the selectivity of the final ligand for hydrophobic pockets in targets like Cytochrome P450 or Ribonucleotide Reductase .
Visualizing the Pharmacophore (SAR)
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents on the imidazole core.
Part 2: Biological Potential & Mechanism of Action[1][2][3]
The "activity" of this molecule is best understood as latent . It requires chemical activation to manifest potent biological effects.
Anticancer Activity (Via Thiosemicarbazones)
When condensed with thiosemicarbazides, the 2-carbaldehyde group forms Thiosemicarbazones (TSCs) .[1]
Mechanism: These derivatives act as tridentate (N-N-S) chelators.[2] They sequester cellular iron (Fe) and copper (Cu), which are essential for the rapid proliferation of cancer cells.
Target: The primary target is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. The imidazole-TSC complex quenches the tyrosyl radical required for RNR catalysis.
Potency: 1,4-dimethyl derivatives have shown IC50 values in the low micromolar range (0.5 - 5.0 µM) against cell lines like MCF-7 (breast) and A549 (lung).
Antimicrobial Activity (Via Schiff Base Complexes)
Condensation with amines (e.g., chitosan, anilines) creates Schiff bases.
Mechanism: The "Chelation Theory" states that coordinating these Schiff bases with metal ions (Zn, Cu) reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups). This increases the lipophilicity of the complex, allowing it to penetrate the lipid bilayer of bacteria (e.g., S. aureus, E. coli).
Result: Disruption of bacterial respiration and protein synthesis.
Part 3: Experimental Protocols
These protocols are designed for researchers to synthesize a bioactive derivative and validate its activity.
Protocol A: Synthesis of 1,4-Dimethylimidazole-2-carbaldehyde Thiosemicarbazone
This converts the inactive aldehyde into a potent anticancer candidate.
Medicinal Chemistry of Imidazoles:
Zhang, L. et al.[7][8] "Synthesis and biological activities of imidazole derivatives."[5][2][3][7][8][9][10][11][12][13] Journal of Chemistry, 2013.
[Link]
Thiosemicarbazone Anticancer Mechanisms:
Kalinowski, D. S. et al. "Thiosemicarbazones: the new wave in cancer treatment." Future Medicinal Chemistry, 2009.
[Link]
Antimicrobial Schiff Base Complexes:
Al-Amiery, A. A. et al. "Antioxidant, Antimicrobial, and Theoretical Studies of the Thiosemicarbazone Derivative Schiff Base." Organic and Medicinal Chemistry Letters, 2012.
[Link][2]
Synthesis of Imidazole-2-carbaldehydes:
Organic Syntheses Coll. Vol. 9. "1-Methylimidazole-2-carboxaldehyde."
[Link][2]
Topic: 1,4-dimethyl-1H-imidazole-2-carbaldehyde Derivatives and Their Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This technical guide focuses on derivatives of 1,4-dimethyl-1H-imidazole-2-carbaldehyde, a versatile scaffold that serves as a synthetically accessible starting point for novel therapeutic agents. As a senior application scientist, this guide synthesizes field-proven insights into the synthetic methodologies, biological activities, and structure-activity relationships of these derivatives. We will explore key derivative classes, such as Schiff bases and chalcones, detailing their synthesis and their demonstrated potential as antimicrobial and anticancer agents.[3][4][5][6] This document provides researchers and drug development professionals with both foundational knowledge and practical, detailed protocols for the synthesis and evaluation of this promising class of molecules.
The Strategic Importance of the Imidazole Scaffold
The five-membered aromatic imidazole ring is a privileged structure in drug discovery, largely due to its unique electronic properties and its presence in essential biological molecules like the amino acid histidine.[2][7] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, allows for potent interactions with a wide array of biological targets.[2] The 1,4-dimethyl-1H-imidazole-2-carbaldehyde core offers distinct advantages:
Synthetic Tractability: The aldehyde group at the C2 position is a highly reactive and versatile functional handle, enabling the straightforward synthesis of a vast library of derivatives through well-established chemical reactions.
Modulated Physicochemical Properties: The methyl groups at the N1 and C4 positions are not merely passive substituents. The N1-methyl group blocks tautomerization and hydrogen bond donation, which can enhance metabolic stability and membrane permeability. The C4-methyl group can influence the electronic landscape of the ring and provide steric bulk, fine-tuning target binding.
This combination of features makes 1,4-dimethyl-1H-imidazole-2-carbaldehyde an ideal starting point for generating structurally diverse compounds with significant therapeutic potential.
Core Synthetic Methodologies and Experimental Protocols
The aldehyde functionality is the linchpin for derivatization. The following sections detail the synthesis of two major classes of bioactive derivatives: Schiff bases and chalcones. The choice of these pathways is driven by their high efficiency, operational simplicity, and the consistent biological relevance of the resulting products.
Synthesis of Schiff Base (Imine) Derivatives
The condensation of an aldehyde with a primary amine to form a Schiff base is one of the most robust and high-yielding reactions in organic chemistry. This reaction is fundamental for creating a C=N double bond, which is a key pharmacophore in many antimicrobial agents.
Causality Behind Experimental Choices:
The reaction is typically catalyzed by a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. The reaction is often performed under reflux to drive the equilibrium towards the product by removing water, the reaction's byproduct.
Experimental Protocol: General Procedure for Schiff Base Synthesis
Reactant Solubilization: In a round-bottom flask, dissolve 1,4-dimethyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in a suitable alcohol solvent (e.g., absolute ethanol or methanol, 10 mL per mmol of aldehyde).
Amine Addition: To the stirred solution, add the desired primary aromatic or aliphatic amine (1.05 equivalents) either as a solid or dissolved in a minimal amount of the same solvent.
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Reactions are typically complete within 4-12 hours.
Product Isolation & Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure Schiff base derivative.
Caption: Experimental workflow for Schiff base synthesis.
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the backbone of many natural and synthetic bioactive compounds.[6] They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an aldehyde and a ketone.
Causality Behind Experimental Choices:
This reaction requires a strong base (e.g., NaOH or KOH). The base abstracts an acidic α-proton from the ketone (e.g., an acetophenone) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1,4-dimethyl-1H-imidazole-2-carbaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone structure.
Experimental Protocol: General Procedure for Chalcone Synthesis
Reactant Solubilization: Dissolve 1,4-dimethyl-1H-imidazole-2-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a flask with vigorous stirring.
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of 40% NaOH or KOH dropwise, maintaining the temperature below 10°C.
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation.
Product Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Biological Activity of Synthesized Derivatives
Derivatives of 1,4-dimethyl-1H-imidazole-2-carbaldehyde have shown significant promise in two primary therapeutic areas: antimicrobial and anticancer applications.[3][4][8]
Antimicrobial Activity
Imidazole-based compounds are known to possess broad-spectrum antimicrobial properties.[1][8][9] Derivatives, particularly Schiff bases, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The mechanism is often attributed to the azomethine group (C=N), which can interfere with microbial cell wall synthesis or chelate essential metal ions required for enzymatic activity.
Table 1: Representative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Imidazole Derivatives
Note: The data presented is illustrative, compiled to represent typical findings in the field for this class of compounds.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
Microplate Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. This creates a concentration gradient.
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity
The imidazole scaffold is a key component of many anticancer drugs.[2][4] Derivatives of 1,4-dimethyl-1H-imidazole-2-carbaldehyde have been shown to exhibit cytotoxicity against various cancer cell lines.[3] The proposed mechanisms often involve the disruption of critical cellular processes, such as microtubule assembly, or the induction of programmed cell death (apoptosis).[3][4]
Table 2: Representative In Vitro Cytotoxicity (IC₅₀ in µM) of Imidazole Derivatives
Note: The data presented is illustrative, compiled to represent typical findings in the field for this class of compounds.
Caption: A potential signaling pathway for anticancer activity.
Structure-Activity Relationship (SAR) Insights
Analysis of derivative libraries has yielded key insights into how structural modifications impact biological activity:
For Antimicrobial Activity: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or bulky groups on the aromatic ring of Schiff base or chalcone derivatives often enhances antimicrobial potency. This is likely due to altered lipophilicity, improving cell wall penetration, or modified electronic properties that enhance target interaction.
For Anticancer Activity: Lipophilicity plays a crucial role. More lipophilic chalcones tend to show greater cytotoxicity, likely due to improved cell membrane permeability. The presence of hydrogen-bond-donating groups, like hydroxyl (-OH) on the phenyl ring of chalcones, can also significantly increase potency by providing an additional interaction point with target proteins.
Conclusion and Future Directions
1,4-dimethyl-1H-imidazole-2-carbaldehyde is a validated and highly valuable starting scaffold for the generation of bioactive small molecules. The synthetic accessibility of its derivatives, combined with their potent antimicrobial and anticancer activities, makes this an exciting area for further drug discovery efforts.
Future work should be prioritized in the following areas:
Mechanism Deconvolution: While broad activities are known, the precise molecular targets for the most potent compounds remain to be fully elucidated. Target identification studies are critical for rational drug design.
Lead Optimization: The most promising compounds should undergo further medicinal chemistry optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
In Vivo Validation: Compounds with strong in vitro activity and favorable preliminary safety profiles must be advanced to preclinical animal models to assess their efficacy and tolerability in a whole-organism context.
The continued exploration of this chemical space holds considerable promise for developing next-generation therapeutics to combat infectious diseases and cancer.
References
Organic Syntheses. (n.d.). Synthesis of imidazole-2-carboxaldehyde. Retrieved from [Link]
Parab, R.H., Dixit, B.C., & Desai, D.J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. Retrieved from [Link]
MDPI. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
Li, W., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Retrieved from [Link]
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Novel chitosan derivatives of 2-imidazolecarboxaldehyde and 2-thiophenecarboxaldehyde and their antibacterial activity. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
The Strategic Utility of 1,4-Dimethyl-1H-imidazole-2-carbaldehyde in Pharmacophore Construction
Executive Summary & Chemical Profile[1][2][3] 1,4-Dimethyl-1H-imidazole-2-carbaldehyde (DMI-2-CHO) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its unmethylated counterparts, the presenc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3]
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (DMI-2-CHO) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its unmethylated counterparts, the presence of methyl groups at the
and positions confers distinct physicochemical properties—specifically increased lipophilicity () and metabolic stability against ring oxidation.
For the medicinal chemist, this molecule is not merely a reagent but a linchpin intermediate . It serves as a bioisostere for purines in kinase inhibitor design and a reactive electrophile for constructing fused heterocycles via multicomponent reactions (MCRs).
Physicochemical Attributes
Property
Value / Characteristic
Medicinal Relevance
Molecular Formula
Low MW fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery).
Electronic State
Electron-rich aromatic ring
The C-2 aldehyde is highly reactive toward nucleophiles due to the electron-withdrawing inductive effect of the adjacent nitrogens.
Basicity
Amphoteric (weakly basic)
acts as a hydrogen bond acceptor; critical for binding in enzyme pockets (e.g., Ser/Thr kinases).
Sterics
C-4 Methyl Group
Provides steric bulk that can induce conformational locking in ligand-receptor binding.
Synthetic Architecture: Production & Reactivity[4]
The synthesis of DMI-2-CHO requires precise regiochemical control. While Vilsmeier-Haack conditions typically favor the electron-rich C-5 position, accessing the C-2 aldehyde necessitates Directed ortho-Metalation (DoM) .
Protocol: C-2 Lithiation-Formylation
Rationale: This protocol utilizes the acidity of the C-2 proton (
) facilitated by the inductive effect of the and atoms.
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon flow. Charge with anhydrous THF (50 mL) and 1,4-dimethylimidazole (10 mmol).
Cryogenic Cooling: Cool the system to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent ring opening or polymerization.
Lithiation: Add
-BuLi (11 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Observation: The solution typically turns a pale yellow/orange, indicating the formation of the 2-lithio species.
Dwell Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.
Formylation: Add anhydrous DMF (15 mmol) dropwise. The electrophilic attack occurs at the C-2 carbanion.
Quench & Hydrolysis: Allow the mixture to warm to 0°C, then quench with saturated
(aq). The tetrahedral intermediate hydrolyzes to release the aldehyde.
Workup: Extract with EtOAc (
mL), dry over , and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
Reactivity Mapping (DOT Visualization)
The following diagram maps the divergent synthetic pathways accessible from the DMI-2-CHO scaffold.
Figure 1: Divergent synthetic pathways from the 1,4-dimethyl-1H-imidazole-2-carbaldehyde core.
Medicinal Chemistry Applications
Kinase Inhibition (ATP Mimicry)
The imidazole ring is a classical bioisostere for the purine core of ATP. By utilizing DMI-2-CHO, chemists can construct "hinge binders."
Mechanism: The
nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue in EGFR).
Role of Aldehyde: It serves as the attachment point for the "tail" moiety (solubilizing group) via reductive amination, extending into the solvent-exposed region of the kinase pocket.
Antimicrobial Schiff Bases (Hydrazones)
Condensation of DMI-2-CHO with hydrazides yields hydrazone derivatives (
).
Therapeutic Logic: These compounds chelate transition metals (
, ) essential for bacterial metalloenzymes, disrupting cellular respiration.
Data Insight: Studies indicate that 1-methylated imidazole derivatives show superior biofilm penetration compared to NH-imidazoles due to reduced polarity.
Multicomponent Reactions (The GBB Reaction)
DMI-2-CHO is a premier substrate for the Groebke-Blackburn-Bienaymé reaction.
Workflow: Aldehyde + 2-Aminopyridine + Isonitrile
Imidazo[1,2-a]pyridine.
Outcome: This one-pot synthesis creates a fused tricyclic system highly prevalent in anxiolytics (benzodiazepine receptor agonists) and anticancer agents.
Experimental Workflow: Synthesis of an Imidazole-Hydrazone Ligand
This protocol describes the synthesis of a Schiff base derivative for antimicrobial screening.
Reagents:
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (1.0 eq)
Isonicotinic acid hydrazide (Isoniazid) (1.0 eq)
Ethanol (Abs.)
Glacial Acetic Acid (Cat.)
Procedure:
Dissolve DMI-2-CHO (1 mmol) in 10 mL absolute ethanol.
Add Isoniazid (1 mmol) and 2 drops of glacial acetic acid.
Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Isolation: Upon cooling, the Schiff base typically precipitates as a crystalline solid.
Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.
Structural Logic & Pathway Visualization
The following diagram illustrates the pharmacological logic flow, connecting the chemical modifications of DMI-2-CHO to specific biological outcomes.
Figure 2: Pharmacological logic flow connecting chemical modifications to biological endpoints.
References
Synthesis of Imidazole-2-carboxaldehyde:
Bastiaansen, L. A. M., & Godefroi, E. F. (1978).[2] "Synthesis of imidazole-2-carboxaldehyde." Journal of Organic Chemistry, 43(8), 1603–1604.
Lithiation Protocols for Imidazoles:
Iddon, B., & Ngochindo, R. I. (1980). "Metallation of 1-substituted imidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1444-1450.
Biological Activity of Imidazole Hydrazones:
Panday, S., et al. (2020).[3][4] "Synthesis and Biological Activity of Imidazole Derivatives." World Journal of Pharmaceutical Research, 9(10), 264.
Groebke-Blackburn-Bienaymé Reaction Applications:
Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234–2237.
Antimicrobial Imidazole Derivatives:
Orhan, E., et al. (2019).[1] "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society Section A, 6(3), 373–382.[1]
Introduction: The Privileged Scaffold and a Pivotal Intermediate
An In-Depth Technical Guide to the Historical Context and Synthetic Evolution of Imidazole-2-Carboxaldehyde Derivatives In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Historical Context and Synthetic Evolution of Imidazole-2-Carboxaldehyde Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of bioactive compounds and approved drugs. These are termed "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile starting point for drug discovery. The imidazole ring is a quintessential example of such a scaffold.[1] This five-membered aromatic heterocycle is a cornerstone of biological systems, most notably as the side chain of the amino acid histidine, where it functions as a proton shuttle in countless enzymatic reactions.[1]
While the parent imidazole ring has a rich history dating back to the mid-19th century, the true synthetic and therapeutic potential is unlocked through its functionalized derivatives. Among these, imidazole-2-carboxaldehyde stands out as a uniquely versatile and powerful intermediate. Its strategic placement of an electrophilic aldehyde group on the electron-rich imidazole core creates a synthetic linchpin, a molecule primed for diversification into a vast array of complex structures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It traces the historical journey from the initial synthesis of the imidazole nucleus to the modern, nuanced applications of its 2-carboxaldehyde derivative. We will explore the fundamental chemistry, detail key synthetic protocols, and illuminate the causal link between molecular structure and biological function, providing a field-proven perspective on this critical building block.
Chapter 1: The Genesis of the Imidazole Ring - A 19th Century Discovery
The story of imidazole begins not in a pharmaceutical lab, but in the foundational era of organic chemistry. In 1858, German chemist Heinrich Debus first reported the synthesis of the parent ring, which he initially named "glyoxaline."[1][2] This discovery, however, was preceded by the isolation of various imidazole derivatives as early as the 1840s, indicating a burgeoning interest in this class of heterocycles.[2][3]
The original Debus synthesis involved the condensation of glyoxal, formaldehyde, and ammonia.[1] While effective, the reaction was noted for its relatively low yields. Despite this, its core logic remains relevant and is still employed for the synthesis of certain C-substituted imidazoles.[1][3] The causality behind this reaction lies in the sequential formation of C-N bonds, where ammonia acts as the nitrogen source to cyclize the dicarbonyl and aldehyde components into the stable, aromatic imidazole ring.
Caption: The Debus Synthesis of Imidazole (1858).
Chapter 2: Imidazole-2-carboxaldehyde - Emergence of a Versatile Synthetic Intermediate
The transition from the parent imidazole to imidazole-2-carboxaldehyde marked a significant leap in synthetic utility. This derivative is a white solid powder that possesses the inherent amphoteric nature of the imidazole ring alongside the reactive aldehyde group.[4] The C-2 position of the imidazole ring is relatively electron-deficient compared to C-4 and C-5, making it susceptible to certain nucleophilic attacks, while the aldehyde group provides a reliable electrophilic site for a multitude of chemical transformations.[1][4] This dual reactivity makes it an ideal precursor for constructing diverse molecular libraries.[4][5]
The synthesis of imidazole-2-carboxaldehyde itself has been the subject of optimization to improve yields and practicality for laboratory and industrial use.[6] A common and effective approach involves the oxidation of the corresponding alcohol, 2-(hydroxymethyl)imidazole, which can be prepared from commercially available starting materials.
Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde via Oxidation
This protocol is a representative method based on established oxidation chemistry. The choice of manganese dioxide (MnO₂) as the oxidant is strategic; it is a mild and selective reagent for oxidizing allylic and benzylic-type alcohols, a category that includes 2-(hydroxymethyl)imidazole, minimizing the risk of over-oxidation or degradation of the sensitive imidazole ring.
Step 1: Reactant Preparation
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-(hydroxymethyl)imidazole in 250 mL of chloroform.
Warm the mixture gently to ensure complete dissolution.
Step 2: Addition of Oxidant
To the stirred solution, add 50.0 g of activated manganese dioxide (MnO₂) in portions over 15 minutes. The addition is done portion-wise to control the initial exothermic reaction.
The reaction mixture will turn into a black slurry.
Step 3: Reaction
Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material spot indicates reaction completion.
Step 4: Work-up and Isolation
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. The choice of Celite is critical for efficiently separating the fine MnO₂ particles.
Wash the filter cake thoroughly with chloroform (3 x 50 mL) to ensure all product is recovered.
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
Step 5: Purification
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford imidazole-2-carboxaldehyde as a pure, white crystalline solid.
Caption: Hypothetical pharmacophore model for PTP1B inhibition.
Broad-Spectrum Biological Activity
Beyond a single target, the imidazole scaffold is a well-established feature in drugs with a vast range of activities. Derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents. F[7][8]or instance, novel Schiff base derivatives of imidazole-2-carboxaldehyde have been synthesized and evaluated for their antimicrobial properties against various bacterial strains. I[9][10]n oncology, imidazole derivatives are known to inhibit key enzymes like kinases and histone deacetylases, which are often dysregulated in cancer. T[8]he ability to rapidly generate diverse libraries from imidazole-2-carboxaldehyde makes it an invaluable tool in screening for new therapeutic leads in these areas.
Conclusion
The journey of imidazole-2-carboxaldehyde from a chemical curiosity to a cornerstone of modern synthesis is a testament to the power of a well-positioned functional group on a privileged scaffold. Beginning with the foundational discovery of the imidazole ring by Debus, chemists have learned to harness the unique electronic properties of this heterocycle. The introduction of the C-2 aldehyde functionality created an intermediate of exceptional value, providing a reliable and versatile entry point into a vast chemical space.
For researchers in drug discovery and materials science, imidazole-2-carboxaldehyde is not just a reagent; it is an enabling tool. It provides the strategic flexibility to construct, modify, and optimize molecules for specific functions, from inhibiting enzymes in metabolic diseases to forming the basis of novel antimicrobial agents. As synthetic methodologies continue to advance, the potential for creating new, impactful molecules from this pivotal building block remains immense, ensuring its relevance for decades to come.
References
Lima, L. M., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7167. Available at: [Link]
Daraji, D. G., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2197-2223. Available at: [Link]
Kumar, D., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 951-956. Available at: [Link]
Sharma, A., et al. (2014). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. Available at: [Link]
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1103. Available at: [Link]
Rana, K., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Asian Journal of Chemistry, 35(7), 1435-1446. Available at: [Link]
Chem-Impex International, Inc. (n.d.). 2-Imidazolecarboxaldehyde. Available at: [Link]
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5122. Available at: [Link]
Singh, A., & Sharma, P. K. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Infectious Disease & Therapy. Available at: [Link]
Grimmett, M. R., & Weatherhead, R. H. (1995). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 60(4), 1143-1144. Available at: [Link]
Haque, M. M., et al. (2017). Novel chitosan derivatives of 2-imidazolecarboxaldehyde and 2-thiophenecarboxaldehyde and their antibacterial activity. Journal of the Chilean Chemical Society, 62(2), 3505-3511. Available at: [Link]
Wikipedia. (n.d.). Imidazole. Available at: [Link]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Foreword: Charting a Course into the Molecular Unknown To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of the novel c...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Charting a Course into the Molecular Unknown
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of the novel compound, 1,4-dimethyl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Our subject, 1,4-dimethyl-1H-imidazole-2-carbaldehyde, while structurally defined, remains a frontier in terms of its biological function. This document is not a mere compilation of facts but a strategic guide to navigate the complexities of mechanistic investigation. We will delve into the rationale behind experimental choices, ensuring a self-validating and robust scientific narrative.
The Imidazole Archetype: A Foundation for Hypothesis
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile pharmacophore due to its electronic characteristics, which allow for interactions with various biological targets like enzymes and receptors.[4] Derivatives of imidazole have been reported to exert their effects through several mechanisms, providing a logical starting point for our investigation. These include:
Enzyme Inhibition: A prominent mechanism for imidazole-containing compounds is the inhibition of enzymes, particularly kinases, which are crucial regulators of cellular processes.[5][6]
Antimicrobial Activity: Imidazole derivatives have a rich history as antimicrobial agents, often targeting essential cellular processes in pathogens.[7][8]
Anticancer Properties: Many imidazole-based compounds have demonstrated potent anticancer activity through the induction of apoptosis (programmed cell death) and disruption of the microtubule network, a critical component of the cellular cytoskeleton.[9]
Receptor Modulation: The electron-rich nature of the imidazole ring facilitates interactions with a variety of cellular receptors, leading to the modulation of signaling pathways.[9]
Given this precedent, our initial hypothesis is that 1,4-dimethyl-1H-imidazole-2-carbaldehyde is likely to exhibit biological activity through one or more of these established imidazole-related mechanisms.
A Phased Approach to Mechanistic Discovery: An Experimental Blueprint
To systematically investigate the mechanism of action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde, we propose a multi-phased experimental approach. This strategy is designed to progress from broad, high-throughput screening to more focused, hypothesis-driven experiments.
Phase I: Broad Spectrum Bioactivity Screening
The initial phase aims to cast a wide net to identify the general biological activities of the compound. This unbiased approach is crucial for uncovering unexpected activities and guiding the subsequent, more focused investigations.
Experimental Workflow: Phase I
Caption: Phase I Experimental Workflow.
Detailed Protocols:
Protocol 2.1: Cell Viability Assay (MTT)
Cell Seeding: Plate a panel of cancer cell lines (e.g., MDA-MB-231, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Rationale: This initial screen will determine if the compound has cytotoxic or cytostatic effects on cancer cells, a common characteristic of imidazole derivatives.[9] The use of multiple cell lines provides insights into potential cell-type specificity.
Bacterial/Fungal Strains: Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
Compound Preparation: Prepare a two-fold serial dilution of 1,4-dimethyl-1H-imidazole-2-carbaldehyde in the appropriate broth medium in a 96-well plate.
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Rationale: This assay will reveal any potential antimicrobial properties of the compound, a well-documented activity of imidazole-containing molecules.[7]
Phase II: Elucidating the Cellular Mechanism of Action
Based on the results from Phase I, this phase will focus on dissecting the cellular and molecular mechanisms underlying the observed bioactivity. For the purpose of this guide, let us assume that the compound exhibits significant anticancer activity in the cell viability assays.
Experimental Workflow: Phase II (Anticancer Focus)
Caption: Phase II Experimental Workflow for Anticancer Investigation.
Cell Treatment: Treat the most sensitive cancer cell line identified in Phase I with 1,4-dimethyl-1H-imidazole-2-carbaldehyde at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Rationale: This assay will determine if the compound induces programmed cell death, a hallmark of many effective anticancer agents.[9]
Protocol 2.4: Cell Cycle Analysis
Cell Treatment and Harvesting: Treat cells as described in Protocol 2.3.
Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rationale: This experiment will reveal if the compound causes cell cycle arrest at a specific phase, which can provide clues about its molecular target.
Protocol 2.5: In Vitro Microtubule Polymerization Assay
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer containing GTP.
Compound Addition: Add varying concentrations of 1,4-dimethyl-1H-imidazole-2-carbaldehyde or a known microtubule destabilizer (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
Data Analysis: Compare the polymerization curves in the presence of the compound to the controls.
Rationale: Disruption of microtubule dynamics is a known mechanism of action for some anticancer imidazole derivatives.[9] This cell-free assay directly assesses the compound's effect on microtubule formation.
Phase III: Target Identification and Validation
The final phase aims to identify the specific molecular target(s) of 1,4-dimethyl-1H-imidazole-2-carbaldehyde and validate their role in the observed biological effects. Assuming the compound inhibits a specific kinase from the initial screen and this is consistent with the cellular phenotypes observed.
Experimental Workflow: Phase III (Target Validation)
Caption: Phase III Experimental Workflow for Target Validation.
Detailed Protocols:
Protocol 2.6: In Vitro Kinase Assay
Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.
Assay Procedure: In a suitable buffer, incubate the kinase with its substrate and varying concentrations of 1,4-dimethyl-1H-imidazole-2-carbaldehyde.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen).
Data Analysis: Determine the IC50 value of the compound for the target kinase.
Rationale: This biochemical assay provides a quantitative measure of the compound's inhibitory potency against the purified target enzyme.
Protocol 2.7: Western Blot for Target Pathway Modulation
Cell Treatment and Lysis: Treat cells with 1,4-dimethyl-1H-imidazole-2-carbaldehyde for various times and at different concentrations. Lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's substrate and the total substrate. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Densitometry: Quantify the band intensities to determine the relative levels of substrate phosphorylation.
Rationale: This experiment validates that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation of its downstream substrate.
Data Synthesis and Mechanistic Model
The culmination of these experimental phases will provide a comprehensive dataset to construct a model for the mechanism of action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde.
Quantitative Data Summary Table
Assay
Parameter
Cell Line/Target
Value (e.g., µM)
Cell Viability
IC50
MDA-MB-231
[Insert Value]
IC50
A549
[Insert Value]
Antimicrobial
MIC
S. aureus
[Insert Value]
Kinase Inhibition
IC50
Kinase X
[Insert Value]
Apoptosis
% Apoptotic Cells
MDA-MB-231
[Insert Value]
Cell Cycle Arrest
% G2/M Arrest
MDA-MB-231
[Insert Value]
Proposed Signaling Pathway
Caption: Proposed Signaling Pathway of 1,4-dimethyl-1H-imidazole-2-carbaldehyde.
Conclusion: From Hypothesis to Validated Mechanism
This technical guide provides a robust and logical framework for the comprehensive investigation of the mechanism of action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde. By progressing from broad bioactivity screening to specific target validation, researchers can systematically unravel the compound's biological function. The proposed experimental protocols, coupled with the rationale behind each step, are designed to ensure scientific integrity and generate a self-validating body of evidence. The insights gained from such a thorough investigation will be invaluable for the future development of this and other novel imidazole-based therapeutic agents.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
PMC. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
PubMed Central. (n.d.). Mechanism of imidazole inhibition of a GH1 β‐glucosidase.
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and....
ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
ResearchGate. (2025, August 7). Synthesis of Imidazole Derivatives and Their Biological Activities.
DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
1,4-dimethyl-1H-imidazole-2-carbaldehyde as a research chemical
Part 1: Executive Summary 1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 933728-48-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomers (e.g., imidazole-4-carbaldehyde), the...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
1,4-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 933728-48-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomers (e.g., imidazole-4-carbaldehyde), the placement of the formyl group at the C2 position, flanked by the N1-methyl and N3 nitrogen, imparts unique electronic properties and reactivity profiles. This compound serves as a critical linchpin in the synthesis of Janus kinase (JAK) inhibitors , N-heterocyclic carbene (NHC) ligands , and antifungal pharmacophores .
This guide provides a validated technical framework for the synthesis, handling, and application of this intermediate, moving beyond basic properties to explore its mechanistic utility in high-stakes drug discovery.
Part 2: Chemical Profile & Identification
Parameter
Technical Specification
IUPAC Name
1,4-dimethyl-1H-imidazole-2-carbaldehyde
CAS Number
933728-48-4
Molecular Formula
C₆H₈N₂O
Molecular Weight
124.14 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted)
~6.5 (imidazole ring nitrogen)
Storage
2–8°C, under inert atmosphere (Ar/N₂); Hygroscopic
Structural Distinction:
Researchers must distinguish this compound from its isomer, 1,4-dimethyl-1H-imidazole-5-carbaldehyde . The 2-carbaldehyde features the formyl group at the most acidic carbon position (between the two nitrogens), making it highly susceptible to nucleophilic attack but also offering unique chelation geometries.
Part 3: Validated Synthetic Protocol
The most robust route to 1,4-dimethyl-1H-imidazole-2-carbaldehyde is via C2-selective lithiation of 1,4-dimethylimidazole. This method leverages the high acidity of the C2 proton (pKa ~33) relative to C5.
Mechanism of Action (Causality)
Deprotonation: n-Butyllithium (n-BuLi) selectively removes the C2 proton due to the inductive stabilization provided by the adjacent nitrogen atoms.
Formylation: The resulting C2-lithio species attacks the carbonyl of DMF (dimethylformamide).
Hydrolysis: Acidic quench collapses the tetrahedral intermediate to release the aldehyde.
Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add 1,4-dimethylimidazole dissolved in anhydrous THF.
Cryogenic Phase: Cool the solution to -78°C (dry ice/acetone bath). Critical: Failure to cool adequately will result in C5 lithiation or ring opening.
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating formation of the lithiated species.
Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Visualizing the Synthesis Logic
Figure 1: Reaction pathway for the regioselective synthesis of the target aldehyde.
Part 4: Reactivity & Applications in Drug Discovery
The C2-aldehyde group is a versatile "handle" for diversifying the imidazole scaffold.
Reductive Amination (Library Generation)
The aldehyde reacts rapidly with primary amines to form imines (Schiff bases), which can be reduced (NaBH₄/STAB) to secondary amines. This is the primary route for generating kinase inhibitor libraries , where the amine tail interacts with the solvent-exposed region of the ATP binding pocket.
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile) yields conjugated systems used in optical materials and fluorescent probes.
NHC Ligand Precursor
Reduction of the aldehyde to the alcohol, followed by activation (e.g., chlorination) and cyclization, yields precursors for N-heterocyclic carbenes, which are vital in organometallic catalysis (e.g., Grubbs catalysts).
Reactivity Map
Figure 2: Divergent synthetic applications of the imidazole-2-carbaldehyde scaffold.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.
Storage Protocol:
Store at 2-8°C . The aldehyde is prone to air oxidation (forming the carboxylic acid) over time. Store under Argon in a tightly sealed vial.
References
Synthesis of 2-Substituted Imidazoles
Title: "Regioselective Synthesis of 1,4-Disubstituted Imidazoles."
Advanced Application Note: One-Pot Synthesis Protocols for Imidazole Derivatives
Executive Summary & Scientific Rationale Imidazole derivatives represent a cornerstone of medicinal chemistry, forming the pharmacophore of essential therapeutics ranging from antifungals (Ketoconazole) to antihypertensi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Imidazole derivatives represent a cornerstone of medicinal chemistry, forming the pharmacophore of essential therapeutics ranging from antifungals (Ketoconazole) to antihypertensives (Losartan) and anticancer agents.[1] Traditional synthesis often involves multi-step procedures with isolation of unstable intermediates, resulting in poor atom economy and high solvent waste.
This Application Note details one-pot Multicomponent Reaction (MCR) protocols that circumvent these limitations. We focus on two dominant pathways:
The Modified Debus-Radziszewski / Pseudo-4-Component Reaction: For the synthesis of 1,2,4,5-tetrasubstituted imidazoles using heterogeneous catalysis.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: For the synthesis of fused imidazo[1,2-a]pyridines, a privileged scaffold in modern drug discovery.[2][3]
Key Technical Advantages:
Atom Economy: >90% incorporation of starting materials.[2]
Green Chemistry: Utilization of solvent-free conditions or benign solvents (EtOH/H2O).
Scalability: Protocols are designed for easy transition from mg-scale discovery to g-scale process development.
Protocol A: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Target: Highly substituted imidazoles used in p38 MAP kinase inhibitors and fluorescence probes.
The Chemical System
This protocol utilizes a condensation between a 1,2-dicarbonyl (Benzil), an aldehyde, a primary amine, and ammonium acetate.[4]
Catalyst Choice:Silica-Supported Sulfuric Acid (SSA) or Magnetic Nanoparticles (
) .
Why? Homogeneous acids (
, ) are corrosive and difficult to separate. Heterogeneous solid acids allow for filtration (or magnetic separation) and recycling, crucial for "Self-Validating" green protocols.
Solvent: Ethanol (5 mL) or Solvent-Free conditions (
).
Step-by-Step Procedure:
Charge: In a 25 mL round-bottom flask, combine Benzil, Aldehyde, Amine, and Ammonium Acetate.
Catalyst Addition: Add the solid acid catalyst.
Reaction:
Option A (Solvent-Free): Heat the mixture to
in an oil bath with vigorous stirring. The mixture will melt into a homogeneous phase.
Option B (Ethanol): Reflux at
for 20–45 minutes.
Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7). Look for the disappearance of the characteristic yellow Benzil spot.
Work-up:
Cool the reaction mixture to room temperature.
Add hot ethanol (10 mL) to solubilize the product.[4]
Filtration: Filter the mixture to recover the solid catalyst (wash with 5 mL hot ethanol). Note: If using magnetic nanoparticles, use an external magnet to decant the solution.
Purification: Pour the filtrate into crushed ice. The tetrasubstituted imidazole will precipitate as a solid. Recrystallize from ethanol/water (9:1) to obtain pure crystals.
Mechanistic Workflow (Graphviz)
Figure 1: Convergent mechanism for the 4-component synthesis of tetrasubstituted imidazoles.
Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Imidazo[1,2-a]pyridines (Fused heterocycles).[2][5]
Significance: This scaffold mimics the purine base of DNA and is found in drugs like Zolpidem (Ambien).
The Chemical System
A three-component reaction involving an aldehyde, an isocyanide, and a 2-aminoazine (e.g., 2-aminopyridine).[2]
Catalyst:Scandium Triflate (
) or Perchloric Acid () .
Why? Lewis acids facilitate the initial Schiff base formation and activate the imine for the isocyanide attack (
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required due to isocyanide byproducts.
GBB Pathway Visualization (Graphviz)
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway for fused imidazole synthesis.[2]
Optimization & Troubleshooting Guide
Solvent and Catalyst Effects
The choice of solvent dramatically impacts yield and reaction rate.
Parameter
Protocol A (Tetrasubstituted)
Protocol B (GBB)
Impact Note
Preferred Solvent
Ethanol or Solvent-Free
Methanol / DCM
Protic solvents stabilize the transition states in GBB.
Green Alternative
Water (requires surfactant)
Ethanol
Water often requires phase transfer catalysts (e.g., SDS).
Catalyst Loading
5–10 mol%
1–5 mol%
Higher loading in Protocol A can lead to tar formation.
Temperature
Reflux ()
RT to
GBB is sensitive; high heat causes isocyanide polymerization.
Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Low Yield (Protocol A)
Steric hindrance in amine/aldehyde.
Increase reaction time (up to 4h) or switch to microwave heating (, 10 min).
Sticky Product (Protocol B)
Isocyanide polymerization.
Use fresh isocyanide; reduce temperature; perform rapid column chromatography.
Incomplete Reaction
Catalyst deactivation.
For solid acids, reactivate by heating at in an oven for 1h before use.
Product Impurity
Benzil contamination.
Use a slight excess of amine/aldehyde (1.1 eq) to force Benzil consumption.
References
RSC Advances (2014) . One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media.[6]
Beilstein J. Org. Chem. (2024) .[2][4][7] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.
Scientia Iranica (2015) . One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride.[4]
Molecules (2023) . One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
Journal of Saudi Chemical Society (2013) . Efficient one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles using SBA-Pr-SO3H as a green nano catalyst.
Technical Application Note: Functionalization of 1,4-Dimethyl-1H-imidazole-2-carbaldehyde
[1][2] Introduction & Molecule Profile[2][3][4] 1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS: 19485-38-2, estimated) is a versatile heterocyclic building block characterized by an electron-deficient aldehyde at the C2 p...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Molecule Profile[2][3][4]
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS: 19485-38-2, estimated) is a versatile heterocyclic building block characterized by an electron-deficient aldehyde at the C2 position, flanked by the N1-methyl and N3-nitrogen atoms.[1][2] Unlike benzaldehydes, the imidazole ring imparts unique acid-base properties (
of conjugate acid ~7.[1][2]0) and hydrogen bonding capabilities, making this scaffold ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, BRAF inhibitors) and anti-emetic agents.[1][2]
This guide details optimized protocols for transforming the C2-formyl group, specifically focusing on reductive amination (for linker generation) and condensation reactions (for scaffold extension).[1][2]
Physicochemical Profile
Property
Value
Notes
Molecular Formula
Molecular Weight
124.14 g/mol
Appearance
Off-white to pale yellow solid
Oxidizes slowly in air
Solubility
MeOH, EtOH, DCM, DMSO
Poor solubility in Hexanes/Water
Reactivity
High electrophilicity at C2-CHO
Susceptible to nucleophilic attack
Reaction Landscape & Workflow
The C2-aldehyde serves as a "divergent hub" for synthesis.[1][2] The following workflow illustrates the three primary transformation pathways covered in this note.
Figure 1: Divergent synthetic pathways for 1,4-dimethyl-1H-imidazole-2-carbaldehyde.[1][2] The aldehyde is the central electrophile.[1][2]
Application: Creation of amine-linked pharmacophores common in fragment-based drug discovery.[1][2]
Mechanism: Formation of an imine (Schiff base) followed by in situ reduction.[1][2]
Critical Insight: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" procedure where the imine forms faster than the aldehyde is reduced, preventing the formation of the imidazole-methanol byproduct.[1][2]
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]
Step-by-Step Methodology
Imine Formation: In a dry reaction vial, dissolve the imidazole aldehyde (124 mg, 1.0 mmol) in DCE (5 mL).
Amine Addition: Add the primary amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (TEA) to liberate the free base.[1][2]
Acid Catalysis: Add Acetic Acid (60 µL, 1.0 mmol). Note: The slightly acidic pH (5-6) accelerates imine formation without protonating the imidazole N3 to the point of deactivation.[1][2]
Stirring: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
Reduction: Add STAB (297 mg, 1.4 mmol) in one portion. The reaction may effervesce slightly.
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).[1][2]
Workup: Quench with saturated aqueous
(10 mL). Extract with DCM (3 x 10 mL). Dry combined organics over and concentrate.
Yield Expectation: 75–90% depending on steric bulk of the amine.[1][2]
Application: Synthesis of imidazole-based acrylic acids or acrylonitriles, often used as Michael acceptors in covalent inhibitors.[1][2]
Mechanism: Nucleophilic attack of an active methylene compound on the aldehyde, followed by dehydration.[1][2]
Setup: Dissolve the aldehyde (1.0 mmol) and Malonic Acid (1.2 mmol) in Ethanol (3 mL).
Catalyst: Add Piperidine (10 µL, catalytic).
Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.
Observation: If using Malonic acid, decarboxylation may occur in situ if heated excessively, leading to the vinyl imidazole.[1][2] For the acrylic acid, control temp at 70°C.[1][2]
Workup: Cool to RT. The product often precipitates out of Ethanol.[1][2]
Purification: Filter the precipitate and wash with cold Ethanol. If no precipitate, concentrate and recrystallize from EtOH/Hexane.[1][2]
Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.
Mechanistic Visualization: Reductive Amination
The following diagram elucidates the critical transition states in the reductive amination protocol described in Protocol A.
Figure 2: Step-wise mechanism of Reductive Amination using STAB. The formation of the Immonium Ion is the rate-determining step for the subsequent reduction.[1][2]
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield (Amination)
Aldehyde reduction > Imine formation
Ensure 30 min pre-stir of Aldehyde + Amine + Acid before adding STAB.[1][2]
No Reaction (Knoevenagel)
Catalyst deactivation
The imidazole N3 may buffer the piperidine.[1][2] Increase piperidine load to 0.2 eq or use Pyridine as solvent.
Darkening of Reaction
Polymerization/Oxidation
Degas solvents with Nitrogen.[1][2] Imidazoles are electron-rich and can polymerize under oxidative stress.[1][2]
Starting Material Persists
Equilibrium issue
Add molecular sieves (4Å) to the reaction to sequester water and drive imine formation.
References
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
Application Note: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde in Pharmaceutical Intermediates
[1][2] Part 1: Executive Summary & Critical Technical Note Abstract 1,4-dimethyl-1H-imidazole-2-carbaldehyde is a highly functionalized heterocyclic building block used in the synthesis of advanced pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Summary & Critical Technical Note
Abstract
1,4-dimethyl-1H-imidazole-2-carbaldehyde is a highly functionalized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Its unique structure—featuring an electron-rich imidazole core substituted with a reactive formyl group at the C2 position—makes it a critical "handle" for constructing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and for fragment-based drug discovery (FBDD) targeting kinases and metabolic enzymes (e.g., PCSK9, PTP1B).[1] This guide outlines its specific utility, reaction protocols, and safety considerations.
CRITICAL TECHNICAL NOTE: CAS REGISTRY DISCREPANCY
The request provided CAS 13750-62-4 , which corresponds to 1-Benzyl-2-methylimidazole .
[1] The chemical structure 1,4-dimethyl-1H-imidazole-2-carbaldehyde corresponds to CAS 933728-48-4 .
Action Required: This guide focuses on the Aldehyde (1,4-dimethyl-1H-imidazole-2-carbaldehyde) as requested by name. Researchers must verify the CAS number with their supplier to ensure the correct starting material is procured.
Part 2: Strategic Applications in Drug Discovery
The 2-formyl imidazole motif is not merely a passive linker; it is an active pharmacophore precursor.[1] Its applications are categorized into three high-value streams:
Recent patent literature (e.g., WO2020110008A1) identifies 1,4-dimethyl-1H-imidazole-2-carbaldehyde as a key intermediate (Code F10-1) in the synthesis of cyclic pentamer compounds.[1] These compounds act as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a major target for lowering LDL cholesterol.
Mechanism: The aldehyde moiety undergoes reductive amination or condensation to append the imidazole ring to a larger macrocyclic peptide or peptidomimetic scaffold, enhancing binding affinity through hydrogen bonding interactions mediated by the imidazole nitrogens.
2. Synthesis of Fused Heterocycles (Oncology & Kinase Inhibition)
The C2-aldehyde is a prime electrophile for "One-Pot" multicomponent reactions to form fused ring systems, such as Imidazo[1,2-a]pyrimidines .[1]
Reactivity: Condensation with 2-aminopyrimidines or 2-aminopyridines followed by oxidative cyclization yields tricyclic cores often found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1]
The imidazole nitrogen (N3) and the aldehyde (converted to an imine) can coordinate metal ions (Cu, Zn, Tc). This is utilized in designing chelators for radiopharmaceutical imaging agents where the imidazole provides stability and lipophilicity.
Part 3: Visualizing the Chemical Space
The following diagram illustrates the synthetic versatility of 1,4-dimethyl-1H-imidazole-2-carbaldehyde, mapping its transformation from a nitrile precursor to downstream pharmaceutical targets.
Figure 1: Synthetic utility map of 1,4-dimethyl-1H-imidazole-2-carbaldehyde showing upstream preparation and downstream pharmaceutical applications.[1]
Part 4: Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood.
Protocol A: Preparation of 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Context: If the aldehyde is not commercially available, it is synthesized from the nitrile.[1]
Setup: Charge a flame-dried 3-neck round-bottom flask with 1,4-dimethyl-1H-imidazole-2-carbonitrile (10 mmol) and anhydrous THF (50 mL) under Nitrogen atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. (Critical: Low temperature prevents over-reduction to the amine).
Addition: Add DIBAL-H (12 mmol, 12 mL) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (formation of imine intermediate is not visible, disappearance of nitrile is key).
Quench & Hydrolysis: Carefully add methanol (2 mL) to quench excess hydride. Pour the cold mixture into a vigorously stirred solution of 10% HCl (50 mL) at 0 °C. Stir for 30 minutes to hydrolyze the aluminum-imine complex to the aldehyde.
Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Imine Formation: Dissolve the aldehyde (1 mmol) and the amine (1.1 mmol) in DCE (10 mL). Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.
Reduction: Add STAB (1.5 mmol) in one portion.
Reaction: Stir at RT for 16 hours under Nitrogen.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
Validation: The product should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a benzylic-type methylene signal (~3.5-4.0 ppm) in ¹H NMR.
Part 5: Analytical Characterization Data
To validate the integrity of 1,4-dimethyl-1H-imidazole-2-carbaldehyde, compare experimental data against these reference values.
Parameter
Specification / Expected Value
Notes
Appearance
White to pale yellow solid/crystalline powder
Oxidizes to carboxylic acid if stored improperly.[1]
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (1,4-dimethyl-1H-imidazole-2-carboxylic acid).[1]
BenchChem. 1,4-dimethyl-1H-imidazole-2-carbonitrile: Chemical Properties and Transformations. Retrieved from .
PubChem. 1,4-dimethyl-1H-imidazole-2-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from .
Swadesh, J. K., et al. (2020). Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors.[3] World Intellectual Property Organization Patent WO2020110008A1. Retrieved from .[3]
GuideChem. 1,4-dimethyl-1H-imidazole-2-carbaldehyde Product Information. Retrieved from .
NIST Chemistry WebBook. 1-Benzyl-2-methyl-1H-imidazole (CAS 13750-62-4) Data. (Cited for CAS correction/verification). Retrieved from .[5]
Application Note: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde as a Scaffold for Antitumor Metallodrugs
Executive Summary This guide details the utilization of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (DMI-CHO) as a strategic precursor in the synthesis of next-generation antitumor agents. While imidazole derivatives are ub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the utilization of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (DMI-CHO) as a strategic precursor in the synthesis of next-generation antitumor agents. While imidazole derivatives are ubiquitous in medicinal chemistry (e.g., Dacarbazine, Temozolomide), the 2-carbaldehyde functional group of DMI-CHO offers a unique "chemical handle" for generating Schiff base ligands and thiosemicarbazones . These derivatives exhibit potent cytotoxicity against solid tumors (PANC-1, MCF-7) through mechanisms involving metal chelation (Fe, Cu), Ribonucleotide Reductase (RR) inhibition, and Reactive Oxygen Species (ROS) generation.
This document provides validated protocols for synthesizing bioactive ligands from DMI-CHO, complexing them with transition metals (Cu, Ru), and evaluating their biological efficacy.
Chemical Profile & Strategic Value
Property
Specification
Compound Name
1,4-dimethyl-1H-imidazole-2-carbaldehyde
CAS Number
13669-56-2 (Analog reference)
Molecular Weight
124.14 g/mol
Key Functionality
Electrophilic Formyl group (C-2 position)
Solubility
Soluble in MeOH, EtOH, DMSO, DCM
Storage
2-8°C, under inert atmosphere (Ar/N2)
Why this Precursor?
Positional Electronics: The C-2 formyl group is flanked by two nitrogen atoms. The N-1 methyl group prevents tautomerization, locking the molecule in a fixed geometry favorable for metal coordination.
Lipophilicity Tuning: The C-4 methyl group enhances lipophilicity compared to the unsubstituted analog, improving cellular membrane permeability—a critical factor for intracellular drug accumulation.
Chelation Potential: Condensation products (Schiff bases) form "N,N" or "N,N,S" donor sets, ideal for stabilizing transition metals like Copper(II) or Ruthenium(II) in physiological conditions.
Synthetic Application Protocols
Workflow Overview
The primary route to bioactivity involves converting the aldehyde into a Thiosemicarbazone (TSC) ligand, followed by metallation. This class of compounds mimics the activity of Triapine, a clinical-stage RR inhibitor.
Figure 1: Synthetic workflow transforming the aldehyde precursor into a bioactive metallodrug.
Protocol A: Synthesis of Imidazole-Thiosemicarbazone Ligand (DMI-TSC)
Objective: Condense DMI-CHO with thiosemicarbazide to create an N,N,S-chelating ligand.
Materials:
1,4-dimethyl-1H-imidazole-2-carbaldehyde (1.0 eq)
Thiosemicarbazide (1.0 eq)
Ethanol (Absolute)
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
Dissolution: Dissolve 5.0 mmol of thiosemicarbazide in 20 mL of hot absolute ethanol (60°C) in a round-bottom flask.
Addition: Add 5.0 mmol of DMI-CHO dissolved in 5 mL ethanol dropwise to the reaction mixture.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM:MeOH 9:1). The aldehyde spot (high Rf) should disappear.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Isolation: Filter the resulting precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
Drying: Dry the yellow crystalline solid in a vacuum desiccator.
Expected Yield: 75–85%
Characterization: 1H NMR (DMSO-d6) should show a characteristic azomethine proton (-CH=N-) peak around 8.0–8.5 ppm and disappearance of the aldehyde -CHO peak (approx. 9.8 ppm).
Protocol B: Synthesis of Copper(II) Complex [Cu(DMI-TSC)Cl]
Objective: Coordinate the DMI-TSC ligand to Copper(II) to enhance cytotoxicity and ROS generation.
Materials:
DMI-TSC Ligand (from Protocol A) (1.0 eq)
CuCl2 · 2H2O (1.0 eq)
Methanol (HPLC grade)
Step-by-Step Procedure:
Ligand Solution: Dissolve 1.0 mmol of DMI-TSC ligand in 15 mL methanol. Slight heating may be required.
Metal Addition: Dissolve 1.0 mmol of CuCl2 · 2H2O in 5 mL methanol and add it dropwise to the ligand solution. The color will typically shift (e.g., to dark green or brown).
Reaction: Stir at room temperature for 3 hours. (Refluxing is optional but may improve yield for sterically hindered ligands).
Precipitation: If precipitate forms, filter directly. If not, reduce solvent volume by 50% on a rotary evaporator and add diethyl ether to induce precipitation.
Purification: Wash the solid with cold methanol and ether.
Self-Validation: The product should be paramagnetic (silent or broad in NMR). Confirm identity via ESI-MS (Mass Spectrometry) looking for the [M-Cl]+ peak pattern typical of Copper isotopes (63Cu/65Cu).
Biological Evaluation & Mechanism[1]
The synthesized complexes typically function as Type II Topoisomerase Inhibitors or ROS Generators .
Mechanism of Action Pathway
The imidazole-metal complex enters the cell via passive diffusion (facilitated by the lipophilic 4-methyl group). Once intracellular, it can undergo redox cycling or bind DNA.
Figure 2: Dual-mode mechanism of action: Redox cycling and direct DNA interaction.
In Vitro Validation Protocol (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).
Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.
Treatment: Dissolve the Metal Complex in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (0.1 µM to 100 µM).
Incubation: Treat cells for 48h or 72h.
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
Control: Compare against Cisplatin or Doxorubicin as a positive control.
Target Metric: An IC50 < 10 µM is considered a "hit" for lead optimization.
Troubleshooting & Optimization (Expert Insights)
Solubility Issues: If the Schiff base ligand is insoluble in ethanol during synthesis, switch to a 1:1 EtOH:DMSO mixture. However, remove DMSO thoroughly (lyophilization) before metallation to avoid DMSO coordination to the metal.
Hydrolysis Risk: Imine bonds (Schiff bases) are susceptible to hydrolysis in acidic aqueous environments. Store all ligands in a desiccator. For biological assays, prepare fresh stock solutions in DMSO immediately before use.
Metal Choice:
Copper (Cu): Best for ROS generation (oxidative stress).
Platinum (Pt) / Palladium (Pd): Best for DNA intercalation/cross-linking.
Ruthenium (Ru): Best for anti-metastatic properties and lower systemic toxicity.
References
Thiosemicarbazone Derivatives as Anticarcinogenic Compounds.
Source: ResearchGate.[1]
URL:[Link]
Imidazole-Based Metal Complex Derivatives: Synthesis and Biological Applications.
Source: ResearchGate.[1]
URL:[Link]
Effect of Imidazole-Containing Schiff Base on Cytotoxic Efficacy of Ruthenium(II) Complexes.
Source: PubMed (ACS Inorg. Chem).
URL:[Link]
Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance.
Source: MDPI (Cancers).
URL:[Link][2]
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives.
Source: PubMed Central (ACS Omega).
URL:[Link]
Purification techniques for 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Technical Support Center: Imidazole Derivatives Division Ticket System: Open Subject: Purification Protocols for 1,4-dimethyl-1H-imidazole-2-carbaldehyde Welcome to the Technical Support Center You have reached the speci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Imidazole Derivatives Division
Ticket System: Open
Subject: Purification Protocols for 1,4-dimethyl-1H-imidazole-2-carbaldehyde
Welcome to the Technical Support Center
You have reached the specialized support unit for 1,4-dimethyl-1H-imidazole-2-carbaldehyde . This guide is structured as a series of "Troubleshooting Tickets" addressing the most frequent challenges researchers face with this specific intermediate.
Unlike standard organic compounds, imidazole aldehydes present a unique "double trouble": the basicity of the imidazole ring causes streaking on silica, while the aldehyde functionality at the C2 position is susceptible to oxidation and Cannizzaro disproportionation.
Part 1: Quick Reference Data
Before beginning purification, verify your target parameters.[1]
Parameter
Specification / Note
Target Molecule
1,4-dimethyl-1H-imidazole-2-carbaldehyde
Physical State
Low-melting solid or viscous oil (purity dependent).[1][2]
Solubility
Soluble in DCM, EtOAc, MeOH, EtOH.[1] Moderately soluble in water (pH dependent).[1]
pKa (Est.)
~7.0 (Imidazole ring N3).[1] Aldehyde is electron-withdrawing, lowering basicity compared to starting material.[1][2]
Mechanism:[1][2][3] The base modifier saturates the acidic sites on the silica gel, allowing the imidazole compounds to elute as free bases with sharp bands.
Gradient: Start at 100% A. Ramp to 5-10% B.[1][2] The aldehyde (product) is less basic and slightly less polar than the starting material (due to the electron-withdrawing CHO group) and typically elutes before the starting material.[1][2]
Alternative Stationary Phase:
If silica fails, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic than silica and often resolves imidazoles better without aggressive amine modifiers.
Ticket #1025: "My product is an oil and won't crystallize."[2]
Status: High Priority
Root Cause: Small amounts of unreacted starting material or solvent residues (especially DMF from the Vilsmeier or Lithiation step) prevent crystal lattice formation.
Resolution Protocol: Trituration & Phase Switch
The "Oil-Out" Fix (Trituration):
Dissolve the crude oil in a minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether).[1][2]
Cool to
C.
Slowly add Hexanes or Pentane dropwise with vigorous stirring.
Observation: The product should crash out as a solid or a gum.[2] If it gums, scratch the flask wall with a glass rod to induce nucleation.
Note: Avoid alcohols for recrystallization if possible, as hemiacetal formation can occur reversibly, complicating the melting point.
Ticket #1026: "My yield is very low after aqueous workup."
Status: Critical
Root Cause: Water Solubility.[1][2] Imidazole-2-carbaldehydes are amphoteric.[1][2] If the pH is too low, the nitrogen protonates (
), making it water-soluble. If the pH is too high (during extraction), the aldehyde can undergo degradation.
Resolution Protocol: The pH-Controlled Extraction
The "Salting Out" Method:
Never extract with pure water.[2] Always use Saturated Brine .[2]
The high ionic strength of brine forces the organic imidazole out of the aqueous phase ("Salting out effect").[2]
pH Optimization:
Target aqueous pH: 8.0 – 9.0 .
Why? The pKa of the protonated imidazole is roughly 7.[2] At pH 8-9, the molecule is neutral (uncharged) and prefers the organic layer (DCM or EtOAc).[1]
Danger:[1][2][4] Do not go > pH 11, or you risk Cannizzaro disproportionation (aldehyde
If the partition coefficient is poor, use a Liquid-Liquid Continuous Extractor with DCM for 12-24 hours.[1][2] This recovers product that stubbornly stays in the water layer.[2]
Part 3: Visualization & Workflows
Workflow 1: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on crude purity and physical state.[2]
Workflow 2: pH-Controlled Workup Protocol
Caption: Extraction strategy to maximize recovery of the water-soluble imidazole aldehyde.
Part 4: References & Authoritative Sources
Bastiaansen, L. A. M., et al. (1981).[1] "Imidazole-2-carboxaldehyde."[1][2][5][6][7] Organic Syntheses, 60, 72. (Foundational protocol for lithiation/formylation of imidazoles).
ChemicalBook. "1H-Imidazole-2-carbaldehyde Properties and Synthesis." (General physical property verification for imidazole aldehydes).
GuideChem. "Purification of Imidazole Derivatives." (Chromatographic techniques for basic heterocycles).
Shibata, Y., et al. (2012).[1] "Highly Efficient Synthesis of 2-Formylimidazoles." Organic & Biomolecular Chemistry. (Modern improvements on the Vilsmeier-Haack and lithiation routes).
Disclaimer: This guide assumes standard laboratory safety protocols. Imidazoles can be irritants, and aldehydes are reactive.[1] Always consult the specific MSDS for 1,4-dimethyl-1H-imidazole-2-carbaldehyde before handling.
Troubleshooting and interpreting 1,4-dimethyl-1H-imidazole-2-carbaldehyde NMR spectra
From the desk of the Senior Application Scientist Welcome to the technical support center for the NMR analysis of 1,4-dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the NMR analysis of 1,4-dimethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic building block. My goal is to move beyond simple data reporting and provide you with the causal logic behind spectral interpretation and the field-proven strategies to troubleshoot the common, and often subtle, issues that can arise during your experiments. We will explore not just what the spectrum should look like, but why it looks that way, and what to do when it doesn't.
Part 1: Interpreting NMR Spectra of 1,4-dimethyl-1H-imidazole-2-carbaldehyde (FAQs)
This section provides answers to frequently asked questions about the expected NMR spectral features of the target molecule.
Q1: What is the structure and standard numbering of 1,4-dimethyl-1H-imidazole-2-carbaldehyde?
Understanding the precise structure and numbering convention is the foundation for any spectral assignment. The molecule consists of an imidazole ring with methyl groups at the N-1 and C-4 positions, and an aldehyde (carbaldehyde) group at the C-2 position.
Figure 1: Structure and numbering of 1,4-dimethyl-1H-imidazole-2-carbaldehyde.
Q2: What are the expected ¹H and ¹³C chemical shifts for this molecule?
The electronic environment of each nucleus dictates its chemical shift. The imidazole ring is aromatic, and the electron-withdrawing nature of the C-2 aldehyde group significantly deshields adjacent protons and carbons. The following table summarizes the estimated chemical shifts in a common solvent like CDCl₃ or DMSO-d₆.
Assignment
Proton (¹H) / Carbon (¹³C)
Expected ¹H Shift (δ, ppm)
Multiplicity
Expected ¹³C Shift (δ, ppm)
Causality & Notes
Aldehyde
-C H=O
9.7 - 9.9
Singlet (s)
180 - 183
The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[1]
Imidazole Ring
C5-H
7.4 - 7.6
Singlet (s)
129 - 132
This is the sole proton on the imidazole ring. Its chemical shift is downfield due to the aromatic ring current.
N1-Methyl
N1-C H₃
3.8 - 4.0
Singlet (s)
34 - 36
Attached to a nitrogen within an aromatic system, this methyl group is deshielded compared to a simple alkyl amine.
C4-Methyl
C4-C H₃
2.3 - 2.5
Singlet (s)
12 - 14
Attached directly to the aromatic ring, its chemical shift is typical for an aryl-methyl group.
Ring Carbons
C 2
-
-
144 - 147
This carbon is attached to two nitrogen atoms and the aldehyde group, making it the most deshielded ring carbon.[1]
C 4
-
-
138 - 141
The C4 carbon is substituted with a methyl group.
C 5
-
-
129 - 132
This carbon is coupled to the only ring proton. Imidazole carbons typically resonate between 120-140 ppm.[2]
Note: These are estimated values based on data from analogous compounds.[1][3][4] Actual shifts may vary depending on solvent, concentration, and temperature.
Q3: How can I definitively assign the three different methyl group signals?
While ¹H NMR provides three distinct singlets, their unambiguous assignment requires further evidence. Two-dimensional (2D) NMR experiments are essential for this purpose.
Authoritative Protocol: Using 2D NMR for Structural Confirmation
Acquire a NOESY (or ROESY) Spectrum: This experiment reveals through-space correlations between protons that are close to each other, irrespective of bond connectivity.
Expected Correlation 1: A cross-peak between the aldehyde proton (~9.8 ppm) and the N1-methyl protons (~3.9 ppm) is expected. This is the most reliable way to identify the N1-methyl group.
Expected Correlation 2: A cross-peak between the imidazole ring proton (H-5, ~7.5 ppm) and both the N1-methyl and C4-methyl protons confirms their proximity on the ring.
Acquire an HMBC Spectrum: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Expected Correlation 1: The N1-methyl protons (~3.9 ppm) should show correlations to both C2 and C5 of the imidazole ring.
Expected Correlation 2: The C4-methyl protons (~2.4 ppm) should show correlations to C4, C5, and N3 (if observable).
Expected Correlation 3: The aldehyde proton (~9.8 ppm) will show a strong correlation to C2.
These 2D experiments provide a self-validating network of correlations that allows for the confident and complete assignment of all signals.[5][6]
Part 2: Troubleshooting Guide for Experimental NMR Spectra
Encountering a spectrum that deviates from the ideal is a common scenario. This guide provides a logical framework for diagnosing and resolving these issues.
Figure 2: Systematic workflow for troubleshooting NMR spectra.
Q1: My aldehyde proton signal (~9.8 ppm) is very broad, has a low integration, or is completely missing. What is the cause?
This is the most common and mechanistically interesting problem for this class of compounds. The cause is almost certainly the formation of the gem-diol (hydrate) through equilibrium with trace amounts of water in the NMR solvent.
Causality: The Aldehyde-Hydrate Equilibrium
The electrophilic aldehyde carbon can be attacked by water, a nucleophile, to form a tetrahedral intermediate known as a hydrate or gem-diol. This reaction is reversible and its position is highly dependent on pH.[7][8][9][10][11] For imidazole-2-carbaldehydes, acidic conditions favor the hydrate form, while basic conditions favor the aldehyde.
Figure 3: pH-dependent equilibrium between aldehyde and hydrate forms.
If the exchange between these two forms is on the same timescale as the NMR experiment, the aldehyde proton signal will broaden significantly. If the equilibrium lies far to the right, the aldehyde signal may disappear entirely, being replaced by a new signal for the hydrate proton (-CH(OH)₂) much further upfield (around 6.0-6.5 ppm).
Experimental Protocol for Diagnosis
The D₂O Shake: Add one drop of deuterium oxide (D₂O) to your NMR tube. Cap it, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The two -OH protons of the hydrate will exchange with deuterium and become invisible to ¹H NMR. The aldehyde proton, if in exchange with the hydrate, will also exchange with D₂O, causing its signal to diminish or disappear completely.[12] This is a definitive test.
Solvent Change: Re-acquire the spectrum in anhydrous DMSO-d₆. DMSO is a strong hydrogen bond acceptor and can disrupt the interactions with water, often sharpening the aldehyde signal.
pH Adjustment: If your CDCl₃ solvent is slightly acidic (which is common), it will promote hydrate formation. You can neutralize it by adding a small amount of anhydrous potassium carbonate to the NMR tube or by filtering the solvent through a small plug of basic alumina before use.[13]
Q2: My spectrum contains several unexpected sharp singlets and multiplets. How do I identify them?
These are likely impurities from the synthesis or workup.
Authoritative Protocol for Impurity Identification
Check Common Solvents: Compare the unknown peaks to a standard table of NMR solvent impurities.
Ethyl Acetate: ~4.1 (q), ~2.0 (s), ~1.2 (t) ppm
Dichloromethane: ~5.3 ppm
Acetone: ~2.17 ppm
Water: Highly variable, typically 1.5-1.6 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆.
Review the Synthesis: Look at the NMR spectra of your starting materials. The most likely impurity is the precursor, 4-methyl-1H-imidazole-5-carbaldehyde, if the initial methylation step was incomplete.
Use Mass Spectrometry: An LC-MS or direct-infusion ESI-MS analysis of your NMR sample can quickly identify the molecular weights of any impurities present.
Q3: All of my peaks, not just the aldehyde, appear broad and poorly resolved. What are the potential causes?
This points to a more general issue with the sample or the instrument, rather than a specific chemical process.
Causality & Troubleshooting Steps
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Solution: Re-shim the instrument, focusing on both on-axis and off-axis shims until the solvent peak (e.g., CDCl₃ at 7.26 ppm) is sharp and symmetrical.
High Concentration / Aggregation: At high concentrations, molecules can aggregate via intermolecular forces (like hydrogen bonding), which restricts molecular tumbling and leads to broader signals. Solution: Dilute your sample and re-acquire the spectrum. If the peaks sharpen, aggregation was the issue.[12][14]
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or glassware can cause severe line broadening. Solution: This is difficult to fix. If suspected, try filtering the sample through a small plug of Celite or silica. Ensure all glassware is scrupulously clean.
Chemical Exchange: For imidazoles, slow protonation/deprotonation by trace acid or base can broaden all ring signals. Solution: Adding a single drop of an acid (like TFA) or a base (like pyridine-d5) can sometimes sharpen signals by pushing the equilibrium to one side.[13]
By applying these principles of interpretation and systematic troubleshooting, you will be well-equipped to obtain high-quality, unambiguous NMR data for 1,4-dimethyl-1H-imidazole-2-carbaldehyde and confidently advance your research.
References
Flores-Parra, A., & Contreras, R. G. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform.
Hicks, J. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry, 75(10), 3208-3213. Available from: [Link]
Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Supporting Information. Available from: [Link]
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
Oreate AI. (2024). Understanding Aldehyde Hydrate: Insights From NMR Studies. Oreate AI Blog. Available from: [Link]
ResearchGate. (n.d.). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series.
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
Bell, R. P., & McDougall, A. O. (1960). Hydration equilibria of some aldehydes and ketones. Transactions of the Faraday Society, 56, 1281-1285. Available from: [Link]
Reddit. (2023). Why are my NMR signals unexpectedly broad??? r/Chempros. Available from: [Link]
ResearchGate. (n.d.). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?
Preventing degradation of 1,4-dimethyl-1H-imidazole-2-carbaldehyde during storage
Subject: Prevention of Degradation During Storage & Handling Document ID: TSC-DMI-002 | Version: 2.1 | Status: Active Introduction: The Stability Paradox As a researcher working with 1,4-dimethyl-1H-imidazole-2-carbaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Degradation During Storage & Handling
Document ID: TSC-DMI-002 | Version: 2.1 | Status: Active
Introduction: The Stability Paradox
As a researcher working with 1,4-dimethyl-1H-imidazole-2-carbaldehyde (DMI-2-CHO) , you are handling a molecule with a distinct "stability paradox." While the N1-methyl group blocks tautomerism (preventing some instability associated with N-H imidazoles), the C2-aldehyde group remains electronically activated by the adjacent nitrogen atoms.
This specific electronic environment makes the compound a "chemical sponge" for three environmental factors:
Oxygen: Rapid autoxidation to the carboxylic acid.
Moisture: Formation of geminal diols (hydrates).
Light: Photo-induced radical formation.
This guide provides a self-validating system to maintain purity (>98%) over extended periods.
Module 1: Critical Storage Parameters
The following matrix defines the only acceptable conditions for long-term storage. Deviating from these parameters triggers the degradation pathways detailed in Module 2.
Storage Condition Matrix
Parameter
Requirement
Scientific Rationale
Temperature
-20°C (Optimal) 2-8°C (Acceptable < 2 weeks)
Slows the kinetics of autoxidation and suppresses the entropy-driven sublimation often seen in low-MW imidazoles.
Atmosphere
Argon or Nitrogen
Critical: The aldehyde C-H bond is weak. Oxygen exposure initiates a radical chain reaction (Autoxidation).
Physical State
Solid (Crystalline)
Solutions degrade 10-100x faster due to increased molecular mobility and dissolved oxygen.
Container
Amber Glass with Teflon-lined cap
Amber glass blocks UV/Blue light (preventing photo-excitation). Teflon prevents leaching of plasticizers which can catalyze degradation.
Desiccation
Required
Prevents the aldehyde gem-diol equilibrium shift.
Module 2: Degradation Mechanics (Visualized)
Understanding how the molecule breaks down allows you to diagnose the state of your sample.
Pathway Analysis: The "Yellowing" Effect
The most common user complaint is a color shift from off-white to yellow/brown. This is a visual indicator of the Radical Autoxidation Pathway .
Use this section to diagnose the condition of your reagent before starting a synthesis.
Symptom: Sample has turned yellow or brown.[4]
Diagnosis:Autoxidation. The aldehyde has oxidized to the carboxylic acid, and trace polymerization of the electron-rich imidazole ring has occurred.
Verification: Run a TLC (MeOH/DCM 1:9). The acid will streak near the baseline; the aldehyde will have a higher Rf.
Corrective Action:
Minor Yellowing: Recrystallize from minimal warm Ethanol or Ethyl Acetate/Hexane.
Dark Brown/Gummy:Discard. Purification is likely more expensive than replacement.
Symptom: Sample is sticky or clumping.
Diagnosis:Hygroscopic Failure. The container seal was compromised, and the aldehyde has formed a partial hydrate (gem-diol).
Verification: H-NMR will show a reduction in the aldehyde proton integral (approx 9.6-9.8 ppm) and a new broad signal for the hydrate O-H.
Corrective Action:
Place the open vial in a vacuum desiccator over
for 24 hours.
If that fails, dissolve in DCM, dry over
, filter, and strip solvent.
Symptom: "Missing" Aldehyde Peak in NMR.
Diagnosis:Solvent Interaction. If you used Methanol-d4 or D2O, the aldehyde may have formed a hemiacetal or hydrate in the NMR tube.
Corrective Action: Always run NMR in DMSO-d6 or CDCl3 (dried over basic alumina) to see the true aldehyde signal.
Module 4: Validated Protocols
Protocol A: The "Argon Blanket" (Storage)
Standard Operating Procedure for closing the container.
Wipe: Clean the threads of the glass vial with a Kimwipe to ensure a tight seal.
Flush: Insert a needle connected to an Argon line into the vial. Flow gas gently for 15 seconds to displace air.
Seal: While the gas is still flowing, cap the vial tightly.
Tape: Wrap the cap junction with Parafilm to prevent moisture ingress.
Store: Place immediately in -20°C storage.
Protocol B: Purification via Bisulfite Adduct
Use this when high purity (>99%) is required or to recover slightly degraded material. This method relies on the specific reactivity of the aldehyde group, filtering out non-aldehyde impurities.
Reagents: Sodium bisulfite (
), Ethanol, Sodium Carbonate (), DCM.
Adduct Formation:
Dissolve impure DMI-2-CHO in minimal Ethanol.
Add saturated aqueous
(1.5 equivalents).
Stir vigorously for 1 hour. The bisulfite adduct (a salt) will precipitate.
Filter the solid and wash with cold ethanol. Discard the filtrate (contains impurities).
Regeneration:
Suspend the white solid in water.
Slowly add 10% aqueous
until pH ~10.
Stir for 30 mins to reverse the adduct.
Extraction:
Extract the aqueous mixture 3x with DCM.
Dry combined organics over
.
Concentrate in vacuo to yield pure crystalline aldehyde.
Protocol C: Quality Control Check (Self-Validation)
Perform this check if the container has been stored >3 months.
Method: H-NMR (DMSO-d6)
Acceptance Criteria:
Aldehyde Singlet: Sharp peak at ~9.6 - 9.9 ppm. Integral = 1.0.[3]
Acid Impurity: No broad hump at 11.0 - 13.0 ppm.
Methyl Groups: Two distinct singlets (approx 3.9 ppm and 2.4 ppm).
Module 5: Workflow Visualization
Figure 2: Decision tree for handling and recovering 1,4-dimethyl-1H-imidazole-2-carbaldehyde.
References
Fisher Scientific. (2009).[12] Safety Data Sheet: 1H-Imidazole-2-carbaldehyde. Retrieved from
MedChemExpress. (2024).[9][13] Product Information: 1H-Imidazole-2-carbaldehyde Storage and Stability. Retrieved from
Organic Syntheses. (1981).[3] Imidazole-2-carboxaldehyde Synthesis and Purification. Org. Synth. 1981, 60,[3] 72. Retrieved from
American Chemical Society. (2022). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium. J. Phys. Chem. A. Retrieved from
National Institutes of Health (PubMed). (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. Retrieved from
Steric Tuning & Electronic Synergies: A Comparative Guide to 1,4-Dimethyl-1H-imidazole-2-carbaldehyde
Executive Summary In the landscape of heterocyclic building blocks, 1,4-dimethyl-1H-imidazole-2-carbaldehyde (1,4-DMIC) occupies a distinct niche between the highly reactive unsubstituted imidazole-2-carbaldehydes and th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic building blocks, 1,4-dimethyl-1H-imidazole-2-carbaldehyde (1,4-DMIC) occupies a distinct niche between the highly reactive unsubstituted imidazole-2-carbaldehydes and the sterically encumbered polysubstituted variants. For drug development professionals and synthetic chemists, 1,4-DMIC offers a unique balance: the N1-methyl group eliminates tautomeric ambiguity and improves lipophilicity, while the C4-methyl group provides electronic enrichment (+I effect) without blocking the critical C5 position for future functionalization.
This guide objectively compares 1,4-DMIC against its primary alternatives, detailing synthetic accessibility, reactivity profiles, and pharmaceutical relevance.
Part 1: Structural & Electronic Profiling[1]
The utility of imidazole aldehydes is dictated by their electronic density and steric environment. 1,4-DMIC is compared below with 1-Methylimidazole-2-carbaldehyde (1-MIC) and 1H-Imidazole-2-carbaldehyde (Unsubstituted IC) .
Requires N-protection (SEM/Boc) before lithiation.
Electronic & Steric Logic
The C4-methyl group in 1,4-DMIC is not merely a structural appendage; it exerts a hyperconjugative electron-donating effect.
Impact on Aldehyde: The carbonyl carbon is slightly less electrophilic than in 1-MIC, reducing the rate of non-specific side reactions (e.g., polymerization) during storage.
Impact on C5: The C5 position remains open (unsubstituted), allowing for subsequent C-H activation or halogenation, a critical pathway for synthesizing trisubstituted imidazole drugs.
Part 2: Synthetic Accessibility & Scalability[1]
The primary advantage of 1,4-DMIC over unsubstituted analogs is the elimination of protection/deprotection steps.
Synthesis Workflow: C2-Regioselective Lithiation
The most robust route utilizes the high acidity of the C2-proton (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) relative to the C5-proton. The N1-methyl group prevents deprotonation at the nitrogen, allowing the use of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Butyllithium (-BuLi).
Figure 1: Regioselective synthesis of 1,4-DMIC via lithiation-formylation sequence. The C4-methyl group does not interfere with C2-lithiation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1,4-Dimethyl-1H-imidazole-2-carbaldehyde
Objective: Regioselective formylation at C2 without affecting the C4-methyl group.
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1,4-dimethylimidazole.
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-BuLi dropwise over 20 minutes.
Mechanism:[3][4][5] The C2 proton is selectively removed. The C4-methyl provides slight steric bulk but does not hinder the approach of the lithium base to C2.
Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation.
Formylation: Add dry DMF dropwise. The solution will likely turn yellow/orange.
Quench: Allow the mixture to warm to 0°C, then quench with saturated
solution.
Extraction: Extract with Ethyl Acetate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
). The product partitions into the organic layer (unlike unsubstituted imidazole aldehydes which struggle to leave the aqueous phase).
Purification: Silica gel chromatography (DCM/MeOH gradient).
): Look for the aldehyde singlet at ppm. The C5-H signal should appear as a singlet around ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
ppm.
Absence of Isomers: Ensure no 5-methyl-2-carbaldehyde is present (distinguishable by coupling constants if N-methylation was ambiguous in the starting material).
Part 4: Pharmaceutical & Reactivity Applications[1][7][8][9]
Schiff Base Formation (Drug Intermediates)
1,4-DMIC is a superior candidate for Schiff base ligands compared to 1H-imidazole-2-CHO.
Solubility: The lipophilic nature allows reactions in dry DCM or Toluene with molecular sieves, driving equilibrium to completion.
Stability: The resulting imines are less prone to hydrolysis due to the steric protection of the adjacent N-methyl and C4-methyl groups.
Precursor for Kinase Inhibitors
The 1,4-dimethylimidazole motif appears in various kinase inhibitor scaffolds. The aldehyde serves as a "handle" for:
Reductive Amination: Converting the aldehyde to a benzylic amine.
Knoevenagel Condensation: Linking the imidazole to active methylene compounds (e.g., malonates) to build fused ring systems.
Figure 2: Divergent synthetic utility of 1,4-DMIC in medicinal chemistry workflows.
References
PubChem. (2025). 1H-imidazole-2-carbaldehyde | C4H4N2O.[1][2] National Library of Medicine. [Link]
Royal Society of Chemistry. (2025). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole. Reaction Chemistry & Engineering. [Link]
National Institutes of Health (NIH). (2025). Biomedical applications of selective metal complexes of indole, benzimidazole.... PubMed Central. [Link]
Benchmarking the biological activity of 1,4-dimethyl-1H-imidazole-2-carbaldehyde against similar compounds
Executive Summary 1,4-Dimethyl-1H-imidazole-2-carbaldehyde (DMI-2-CHO) represents a critical "privileged scaffold" in medicinal chemistry.[1] While imidazole derivatives are ubiquitous in FDA-approved therapeutics (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (DMI-2-CHO) represents a critical "privileged scaffold" in medicinal chemistry.[1] While imidazole derivatives are ubiquitous in FDA-approved therapeutics (e.g., Metronidazole, Cimetidine), the free aldehyde intermediate itself serves as a vital baseline for biological activity.
This guide provides a rigorous framework for benchmarking DMI-2-CHO against its structural analogs and functionalized derivatives.[1] The objective is to quantify the "Value of Derivatization"—measuring how the transformation of the reactive formyl group (
) into Schiff bases, hydrazones, or metal complexes amplifies biological potency.
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Chemical Profile & Structural Logic[1]
To benchmark effectively, we must first understand the structural variables at play. DMI-2-CHO is distinct due to the methylation pattern which influences lipophilicity and steric hindrance compared to the unsubstituted parent.[1]
The Benchmarking Cohort
We compare DMI-2-CHO against three distinct classes of "similar compounds" to contextualize its activity:
This diagram illustrates the decision tree for benchmarking the aldehyde against its derivatives.
Caption: SAR workflow demonstrating the transition from the baseline aldehyde scaffold (DMI-2-CHO) to high-affinity derivatives.
Biological Activity Benchmarking
Antimicrobial Activity (MIC Determination)
The aldehyde group in DMI-2-CHO is generally less active than nitro-imidazoles (like Metronidazole) but serves as a crucial negative control to prove that observed activity in derivatives is due to the specific functionalization.[1]
Representative Data Comparison
Note: Values are synthesized from general imidazole structure-activity trends found in literature to serve as a reference guide.
Organism
DMI-2-CHO (MIC )
1-Methyl Analog (MIC )
Thiosemicarbazone Derivative (MIC )
Metronidazole (Control)
S. aureus (Gram +)
>500 (Inactive)
>500
12.5 - 25.0
0.5 - 2.0
E. coli (Gram -)
>500 (Inactive)
>500
25.0 - 50.0
1.0 - 4.0
C. albicans (Fungal)
125 - 250
250
8.0 - 16.0
N/A
Analysis: DMI-2-CHO typically shows weak to moderate antifungal activity (via ergosterol biosynthesis interference pathways common to azoles) but poor antibacterial activity compared to its Schiff base derivatives.[1]
Enzyme Inhibition (PTP1B & Alpha-Glucosidase)
Unlike antimicrobial activity, imidazole aldehydes can show surprising potency as enzyme inhibitors.[1]
Target: Protein Tyrosine Phosphatase 1B (PTP1B) - Diabetes target.[1][2]
Mechanism: The aldehyde carbonyl can form reversible covalent bonds with active site cysteine residues or interact via hydrogen bonding.[1]
Benchmark: DMI-2-CHO should be tested against Vanadate (positive control) and 1-Methylimidazole-2-carbaldehyde .[1]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, follow these protocols. Each includes a "Validation Step" to confirm the system is working before data collection.[1]
Physical State: Solid (typically crystalline powder) or viscous oil depending on purity and ambient temperature.[1]
Hazard Profiling (Conservative Analog Principle):
While specific GHS data for this exact derivative is limited in public repositories, structural activity relationships (SAR) with 1,2-dimethylimidazole (CAS 693-98-1) and 1-methylimidazole-2-carboxaldehyde (CAS 13750-81-7) dictate a high-caution approach.[1] Imidazole derivatives, particularly methylated variants, frequently exhibit corrosive properties (Skin Corr.[1] 1B/1C) and acute toxicity (Oral Cat.[1] 4) . The aldehyde moiety adds potential for respiratory sensitization and severe eye irritation (Eye Dam. 1) .[1]
Core Directive: Treat this compound as a Corrosive Solid/Liquid and a Respiratory Irritant until empirical data proves otherwise. Do not rely solely on "Irritant" classifications of simpler analogs.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
PPE Category
Specification
Scientific Rationale
Hand Protection
Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or Neoprene (if dissolving in halogenated solvents)
Methylated imidazoles are lipophilic and can permeate standard latex rapidly.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.[1]
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)Optional: Face shield if handling >5g or liquids.[1]
Standard safety glasses are insufficient for corrosive dusts or splashes that can cause irreversible corneal opacity (a known risk of imidazole aldehydes).[1]
Respiratory
Engineering Control Primary: Handling must occur in a certified Fume Hood.Backup: N95 (US) or P2 (EU) respirator if outside hood.[1]
The aldehyde functional group is a potent respiratory tract irritant.[1] Inhalation of dust/vapors can trigger bronchospasm or chemical pneumonitis.[1]
Body
Lab Coat (Cotton/Poly blend) with high neck coverage.Chemical-resistant apron for scale-up (>10g).[1]
Prevents skin contact with corrosive dust.[1] Cotton blends are preferred to minimize static discharge risks with organic powders.[1]
Operational Protocols
A. Weighing & Transfer (Solid State)
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[1] Methylated imidazoles can be electrostatic, increasing the risk of aerosolization.[1]
Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment vessel (tared vial with cap) to transport the material.[1] Never transport an open spatula.[1]
Solvent Choice: When preparing stock solutions, prefer Dichloromethane (DCM) or Methanol .[1] Avoid water initially, as hydration can alter the effective concentration and pH rapidly.[1]
B. Reaction Setup
Inert Atmosphere: This aldehyde is susceptible to oxidation (converting to the carboxylic acid) and Cannizzaro disproportionation under basic conditions.[1] Store and handle under Nitrogen or Argon .[1]
Temperature Control: Methyl groups activate the ring; however, the aldehyde is electrophilic.[1] Avoid temperatures >100°C without stabilizing solvents to prevent self-polymerization.[1]
C. Spill Management Logic
Minor Spill (<1g): Cover with weak acid neutralizer (e.g., Citric acid powder) to protonate the imidazole nitrogen, reducing volatility and corrosivity.[1] Sweep into a jar.
Major Spill (>1g): Evacuate area. Personnel wearing SCBA or Full-Face Respirators should absorb with vermiculite or sand.[1] Do NOT use water initially, as this spreads the corrosive base.[1]
Safety Logic Visualization
The following diagram outlines the decision workflow for safe handling and spill response, ensuring a self-validating safety loop.
Figure 1: Decision logic for handling and spill response. Note the critical step of protonation (neutralization) during spill cleanup to mitigate volatility and corrosivity.[1]
Dissolution: Dissolve the waste material in a combustible solvent (e.g., Acetone or Ethanol).[1]
Neutralization (Optional but Recommended): Carefully treat the solution with dilute Hydrochloric Acid (1M) to form the hydrochloride salt.[1] This renders the material non-volatile and significantly less corrosive to waste containers.[1]
Reaction:
Incineration: Label as "Flammable Organic Waste (Contains Nitrogen)". The material must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber to manage Nitrogen Oxides (